![molecular formula C16H15ClN2O2S B4394189 N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B4394189.png)
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide
Descripción general
Descripción
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide, also known as CHIR-99021, is a selective inhibitor of glycogen synthase kinase-3 (GSK-3) that has been widely used in scientific research. GSK-3 is a serine/threonine protein kinase that regulates a variety of cellular processes, including glycogen metabolism, gene expression, and cell cycle progression. CHIR-99021 has been shown to have a number of important biochemical and physiological effects, and is therefore of significant interest to researchers in a variety of fields.
Mecanismo De Acción
Although the mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide is well understood, there may be additional details that could be uncovered through further research.
In conclusion, N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide, or N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide, is a selective inhibitor of GSK-3 that has a number of important applications in scientific research. It has been shown to have a variety of biochemical and physiological effects, and has both advantages and limitations for lab experiments. There are also a number of future directions for research on this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide has a number of advantages and limitations for lab experiments. Some of the advantages include:
1. Selectivity: N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide is a selective inhibitor of GSK-3, which allows researchers to study the specific effects of GSK-3 inhibition.
2. Potency: N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide is a potent inhibitor of GSK-3, which allows researchers to use lower concentrations of the compound.
3. Stability: N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide is stable under a variety of conditions, which makes it easy to use in lab experiments.
Some of the limitations of N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide include:
1. Toxicity: N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide has been shown to be toxic to some cell types at high concentrations.
2. Specificity: Although N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide is a selective inhibitor of GSK-3, it may also affect other enzymes at high concentrations.
3. Cost: N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide is relatively expensive compared to other GSK-3 inhibitors.
Direcciones Futuras
There are a number of future directions for research on N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide. Some of the areas that could be explored include:
1. Development of new GSK-3 inhibitors: Although N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide is a potent and selective inhibitor of GSK-3, there is still room for the development of new inhibitors with different properties.
2. Application in other fields: Although N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide has been widely used in stem cell and cancer research, there may be other fields in which it could be useful.
3.
Aplicaciones Científicas De Investigación
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide has been widely used in scientific research as a tool to study the role of GSK-3 in various cellular processes. It has been shown to have a number of important applications, including:
1. Stem cell research: N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide has been used to promote the self-renewal and differentiation of embryonic stem cells and induced pluripotent stem cells.
2. Cancer research: N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide has been shown to inhibit the growth of cancer cells and to sensitize them to chemotherapy.
3. Neurodegenerative disease research: N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide has been used to study the role of GSK-3 in Alzheimer's disease and other neurodegenerative diseases.
Propiedades
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-6-7-16-15(10-13)12(11-18-16)8-9-19-22(20,21)14-4-2-1-3-5-14/h1-7,10-11,18-19H,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGVVPDWDJVQRG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCCC2=CNC3=C2C=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-cyclopropylalaninamide](/img/structure/B4394114.png)
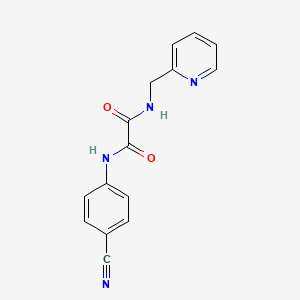
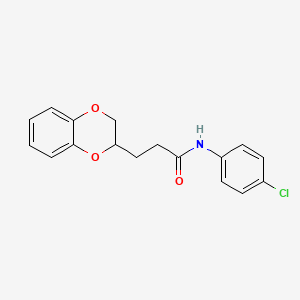
![ethyl 4-[3-ethoxy-4-(2-propyn-1-yloxy)phenyl]-2-oxo-6-propyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4394120.png)
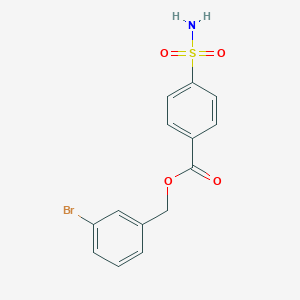
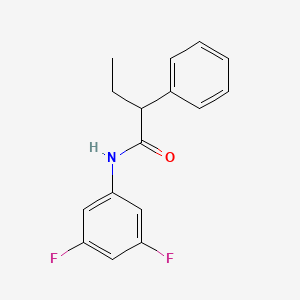
![N-{4-[(ethylamino)sulfonyl]phenyl}-4-methylbenzenesulfonamide](/img/structure/B4394135.png)

![2-(2,3-dimethylphenoxy)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(5-methyl-2-furyl)methyl]acetamide](/img/structure/B4394157.png)
![ethyl [4-(3,4-dihydro-2(1H)-isoquinolinylsulfonyl)phenyl]carbamate](/img/structure/B4394179.png)
![{2-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]ethyl}formamide](/img/structure/B4394183.png)
![2-{4-[(cyclohexylamino)methyl]phenoxy}acetamide](/img/structure/B4394198.png)
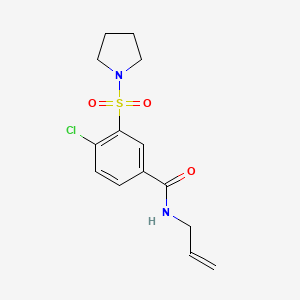
![3-[4-(benzylsulfonyl)benzyl]-1,2,3-benzotriazin-4(3H)-one](/img/structure/B4394202.png)